HEXYL NITRATE
Overview
Description
Hexyl nitrate, also known as nitrous acid hexyl ester, is an organic compound with the chemical formula C₆H₁₃NO₃. It is an ester formed from hexanol and nitric acid. This compound is a member of the alkyl nitrate family and is known for its use as a fuel additive and in various industrial applications. It is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl nitrate can be synthesized through the esterification of hexanol with nitric acid. The reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{HNO}_3 \rightarrow \text{C}6\text{H}{13}\text{ONO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the continuous nitration process, where hexanol is continuously fed into a reactor containing a mixture of nitric and sulfuric acids. The reaction mixture is then cooled, and the this compound is separated from the aqueous phase by distillation. This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Hexyl nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexanoic acid and other oxidation products.
Reduction: Reduction of this compound can yield hexanol and other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid, carbon dioxide, and water.
Reduction: Hexanol and water.
Substitution: Hexyl iodide and other substituted products.
Scientific Research Applications
Hexyl nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of angina and other cardiovascular conditions.
Industry: Used as a fuel additive to improve the combustion efficiency of diesel fuels and reduce emissions.
Mechanism of Action
Hexyl nitrate is similar to other alkyl nitrates, such as:
- Methyl nitrate
- Ethyl nitrate
- Butyl nitrate
- Isopropyl nitrate
Uniqueness: this compound is unique in its balance of volatility and stability, making it suitable for use as a fuel additive. Its longer carbon chain compared to methyl or ethyl nitrate provides a higher energy content, while its stability is greater than that of shorter-chain nitrates.
Comparison with Similar Compounds
- Methyl nitrate
- Ethyl nitrate
- Butyl nitrate
- Isopropyl nitrate
- Cyclohexyl nitrate
These compounds share similar chemical properties but differ in their physical properties and specific applications.
Properties
IUPAC Name |
hexyl nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDYNDJUZRMYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066636 | |
Record name | Nitric acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
1.58 [mmHg] | |
Record name | Nitric acid, hexyl ester | |
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CAS No. |
20633-11-8, 72245-27-3 | |
Record name | Hexyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20633-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, hexyl ester, branched and linear | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Nitric acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.920 | |
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Record name | HEXYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY6PB9CHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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